Cas no 144412-03-3 (tert-butyl 2-(piperidin-4-yloxy)acetate)

Tert-butyl 2-(piperidin-4-yloxy)acetate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its structure combines a piperidine moiety with an ester-functionalized side chain, offering reactivity at both the amine and carbonyl groups. The tert-butyl ester group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. This compound is commonly employed in medicinal chemistry for the development of piperidine-based scaffolds, enabling modifications at the 4-position via nucleophilic substitution or reductive amination. Its synthetic utility lies in its compatibility with a range of reaction conditions, making it a practical choice for constructing complex heterocyclic systems.
tert-butyl 2-(piperidin-4-yloxy)acetate structure
144412-03-3 structure
Product Name:tert-butyl 2-(piperidin-4-yloxy)acetate
CAS No:144412-03-3
MF:C11H21NO3
MW:215.289343595505
CID:1317580
PubChem ID:10036224
Update Time:2025-05-27

tert-butyl 2-(piperidin-4-yloxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (4-piperidinyloxy)-, 1,1-dimethylethyl ester
    • tert-butyl 2-(piperidin-4-yloxy)acetate
    • tert-butyl 2-piperidin-4-yloxyacetate
    • SCHEMBL7141838
    • EN300-1718442
    • t-butyl (4-piperidinyloxy)acetate
    • DTXSID20434525
    • t-butyl 4-piperidinyloxyacetate
    • AKOS013185554
    • tert-butyl (piperidin-4-yloxy)-acetate
    • PCOKVBQRZCEGTJ-UHFFFAOYSA-N
    • tert-Butyl (4-piperidinyloxy)acetate, AldrichCPR
    • tert-butyl piperidine-4-oxyacetate
    • Tert-butyl 2-(4-piperidyloxy)acetate
    • DA-10247
    • tert.butyl (piperidin-4-yloxy)-acetate
    • Acetic acid, 2-(4-piperidinyloxy)-, 1,1-dimethylethyl ester
    • 144412-03-3
    • tert-butyl(piperidin-4-yloxy)-acetate
    • tert. butyl (piperidin-4-yloxy)-acetate
    • Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
    • InChI Key: PCOKVBQRZCEGTJ-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC(C)(C)C)C1CCNCC1

Computed Properties

  • Exact Mass: 215.15223
  • Monoisotopic Mass: 215.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.56

tert-butyl 2-(piperidin-4-yloxy)acetate Pricemore >>

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Additional information on tert-butyl 2-(piperidin-4-yloxy)acetate

Recent Advances in the Application of 144412-03-3 and tert-Butyl 2-(Piperidin-4-yloxy)acetate in Chemical Biology and Pharmaceutical Research

The chemical compound 144412-03-3, along with its derivative tert-butyl 2-(piperidin-4-yloxy)acetate, has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This research brief aims to synthesize the latest findings on these compounds, focusing on their synthesis, biological activity, and therapeutic potential. The following sections provide an overview of the current state of research, highlighting key developments and future directions.

The compound 144412-03-3, a piperidine derivative, has been identified as a versatile scaffold in medicinal chemistry. Recent studies have explored its role as a building block for the synthesis of novel bioactive molecules. One notable application is its use in the preparation of tert-butyl 2-(piperidin-4-yloxy)acetate, a key intermediate in the development of small-molecule inhibitors targeting various enzymes and receptors. The structural flexibility of this compound allows for modifications that can enhance its binding affinity and selectivity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of tert-butyl 2-(piperidin-4-yloxy)acetate as a precursor in the synthesis of potent kinase inhibitors. The study highlighted the compound's ability to improve pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development. Additionally, the compound's piperidine moiety was found to facilitate interactions with target proteins, making it a valuable tool in structure-activity relationship (SAR) studies.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where tert-butyl 2-(piperidin-4-yloxy)acetate was utilized in the design of novel G protein-coupled receptor (GPCR) modulators. The study revealed that the compound's unique structural features enabled the development of ligands with high specificity for GPCR subtypes, offering potential therapeutic applications in neurological and cardiovascular diseases. These findings underscore the compound's utility in targeting complex biological systems.

Beyond its role in drug discovery, 144412-03-3 and its derivatives have also been investigated for their applications in chemical biology. For instance, a recent study in ACS Chemical Biology explored the use of tert-butyl 2-(piperidin-4-yloxy)acetate as a probe for studying enzyme mechanisms. The compound's ability to act as a reversible inhibitor provided insights into enzyme-substrate interactions, paving the way for the development of more effective enzyme modulators.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 144412-03-3 and tert-butyl 2-(piperidin-4-yloxy)acetate. Current research efforts are focused on improving yield and purity while reducing production costs. Additionally, further in vivo studies are needed to validate the therapeutic potential of these compounds in preclinical models.

In conclusion, the latest research on 144412-03-3 and tert-butyl 2-(piperidin-4-yloxy)acetate highlights their growing importance in chemical biology and pharmaceutical research. Their versatility as synthetic intermediates and bioactive molecules positions them as valuable tools for drug discovery and mechanistic studies. Future work should aim to address existing challenges and explore new applications, ultimately contributing to the advancement of therapeutic innovations.

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